molecular formula C14H15N3O B258854 N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea

N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B258854
M. Wt: 241.29 g/mol
InChI Key: WORQUQKXORRTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture.

Mechanism of Action

The mechanism of action of MPNU involves its interaction with the target enzyme, leading to the inhibition of its activity. This inhibition can occur through various mechanisms such as competitive or non-competitive inhibition. The exact mechanism of inhibition of MPNU on various enzymes is still under investigation.
Biochemical and Physiological Effects:
MPNU has been shown to exhibit various biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase, which is involved in the production of aqueous humor. MPNU has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPNU in lab experiments is its high potency and selectivity towards target enzymes. This allows for the development of more effective and specific drugs with fewer side effects. However, the limitations of using MPNU in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

The potential applications of MPNU in various areas such as drug discovery and agriculture make it a promising compound for future research. Some of the future directions for MPNU research include the development of more potent and selective inhibitors, the investigation of its mechanism of action on various enzymes, and the evaluation of its efficacy in animal models of various diseases.
Conclusion:
In conclusion, MPNU is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPNU have been discussed in this paper. Further research is needed to fully understand the potential of MPNU in various areas of research.

Synthesis Methods

The synthesis of MPNU involves the reaction of 2-methylbenzenamine and 4-pyridinemethyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of MPNU can be optimized by modifying the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

MPNU has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit inhibitory effects on various enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the pathogenesis of diseases such as glaucoma and Alzheimer's disease. MPNU has also been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

properties

Product Name

N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18)

InChI Key

WORQUQKXORRTDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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